molecular formula C8H6N2O3S B2564380 Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate CAS No. 890092-78-1

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate

Cat. No.: B2564380
CAS No.: 890092-78-1
M. Wt: 210.21
InChI Key: QLYJXLYYGRSEEA-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core with a ketone group at position 5 and a methyl ester at position 5. While commercial availability of this specific compound is currently discontinued , its derivatives and analogs are widely studied for their synthetic versatility and functional adaptability.

Properties

IUPAC Name

methyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)10-2-3-14-8(10)9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYJXLYYGRSEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=CSC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate typically involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions, such as the position and nature of substituents in the aldehyde component, play a crucial role in determining the reaction direction and the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of thiazolopyrimidine derivatives . Multicomponent sonochemical reactions are commonly used to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Acylating agents: For acylation reactions.

    Sulfonating agents: For sulfonation reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, such as sulfonic acid derivatives, amide derivatives, and amino derivatives .

Scientific Research Applications

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogs of Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate differ primarily in substituent groups at positions 2, 5, 6, and 7, which influence their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Properties
This compound 5-oxo, 7-methyl ester Moderate lipophilicity; potential intermediate for hydrolysis to carboxylic acid
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate 5-carboxylic acid, 7-oxo, hydrate Higher polarity; improved water solubility due to carboxylic acid and hydrate
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-...-6-carboxylate 4-bromophenyl at position 5, ethyl ester at 6 Enhanced π-halogen interactions; higher crystallinity
O,O-Dimethyl S-[(5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl) methyl] phosphorodithioate Phosphorodithioate group at 7-methyl Pesticidal activity; increased steric bulk
4-((3-(4-Nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid 4-nitrophenyl and sulfonic acid groups High molecular weight; polar and acidic properties

Structural and Crystallographic Insights

  • Ring puckering : The thiazolo[3,2-a]pyrimidine core exhibits a flattened boat conformation, with deviations up to 0.224 Å from planarity, influenced by substituents like phenyl or benzylidene groups .
  • Intermolecular interactions: Halogen-substituted analogs (e.g., bromophenyl derivatives) engage in π-halogen bonding, enhancing crystal packing stability .
  • Dihedral angles : Substituents such as 2,4,6-trimethoxybenzylidene introduce large dihedral angles (e.g., 80.94° with the benzene ring), altering molecular rigidity .

Biological Activity

Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate (CAS Number: 890092-78-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in antimicrobial and anticancer research.

The compound has the following physicochemical characteristics:

PropertyValue
Molecular FormulaC8H6N2O3S
Molar Mass210.21 g/mol
Density1.56 ± 0.1 g/cm³
Boiling Point352.3 ± 52.0 °C
pKa-1.02 ± 0.70

These properties suggest that the compound may exhibit significant stability and solubility, which are crucial for biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include thiazole and pyrimidine derivatives. The synthetic routes often aim to optimize yield and purity while exploring various substituents that could enhance biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives, including this compound. Notably, a study evaluated the compound's efficacy against various pathogenic bacteria and fungi:

  • Inhibition of Bacterial Growth : The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM against these Gram-negative bacteria .
  • Antifungal Activity : It also exhibited antifungal activity against species such as Candida albicans, with an MIC of 0.83 μM. This suggests a broad-spectrum antimicrobial capability, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) indicated that while the compound is effective against pathogens, it shows lower toxicity towards normal cells. The IC50 values reached after 72 hours of exposure were promising, indicating a favorable therapeutic index for potential drug development .

The mechanism by which this compound exerts its biological effects involves molecular interactions with key bacterial enzymes. Molecular docking studies revealed strong binding affinities to targets such as MurD and DNA gyrase, with significant hydrogen bonding interactions that stabilize the compound within the active sites of these enzymes . Such interactions are critical for its antibacterial action and highlight its potential as a lead compound for new antibiotics.

Case Studies

Case Study: Antimicrobial Activity Evaluation

In one notable study, several derivatives of thiazolo[3,2-a]pyrimidines were synthesized and screened for their antimicrobial properties. Among these derivatives, this compound was found to be one of the most potent against both Gram-positive and Gram-negative bacteria, demonstrating its versatility as an antimicrobial agent.

Table: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (μM)
AntibacterialPseudomonas aeruginosa0.21
Escherichia coli0.21
AntifungalCandida albicans0.83
Micrococcus luteusNot specified

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate?

  • Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

  • Temperature: Reactions often proceed at reflux temperatures (e.g., 78–100°C) to ensure activation energy for cyclization and condensation steps .
  • Solvent Selection: Polar aprotic solvents like ethanol or dimethylformamide (DMF) are preferred to stabilize intermediates and enhance reaction rates .
  • Catalysts: Acidic or basic catalysts (e.g., acetic anhydride, triethylamine) are used to facilitate ring closure and Schiff base formation in thiazolo-pyrimidine derivatives .
  • Monitoring: Thin-layer chromatography (TLC) is critical for tracking reaction progress and minimizing side products .

Q. How is the structure and purity of this compound confirmed post-synthesis?

  • Methodological Answer: A combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of functional groups (e.g., ester carbonyl, thiazole protons) and spatial arrangement .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX software for refinement) provides definitive proof of stereochemistry and bond lengths/angles .
  • HPLC: Ensures >95% purity by quantifying residual solvents or unreacted precursors .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer:

  • Recrystallization: Ethanol or ethyl acetate is used to isolate crystalline products, leveraging solubility differences .
  • Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) resolve structurally similar byproducts .
  • Distillation: Removes low-boiling-point impurities in early synthetic steps .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer:

  • Solubility: DMSO or DMF is recommended for dissolution due to the compound’s hydrophobic thiazole and pyrimidine moieties .
  • Stability: Store at –20°C under inert gas (e.g., argon) to prevent ester hydrolysis or oxidation of the thiazole ring .

Advanced Research Questions

Q. What mechanisms explain the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer:

  • Electrophilic Substitution: The thiazole ring’s electron-rich sulfur atom participates in nucleophilic attacks, enabling modifications at the 2-position .
  • Hydrogen Bonding: The carbonyl group interacts with biological targets (e.g., enzymes), as shown in docking studies with cyclooxygenase (COX) .
  • Kinetic Studies: Time-resolved UV-Vis spectroscopy monitors intermediate formation during reactions with thiol-containing biomolecules .

Q. How can crystallographic data resolve contradictions in structural assignments?

  • Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (e.g., Cu-Kα radiation) resolves ambiguities in Z/E isomerism or bond torsions .
  • Refinement Protocols: SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding networks .
  • Comparative Analysis: Overlay crystal structures of analogs (e.g., ethyl or benzyl derivatives) to identify substituent-induced conformational changes .

Q. How do substituents at the 2- and 5-positions influence biological activity?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
Substituent Biological Impact Reference
4-MethoxyphenylEnhanced COX-2 inhibition
Thiophen-2-ylImproved anticancer activity via kinase inhibition
Halogenated arylIncreased metabolic stability
  • Synthetic Strategies: Introduce electron-withdrawing groups (e.g., –NO₂) via Suzuki-Miyaura coupling to modulate reactivity .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Methodological Answer:

  • Dose-Response Analysis: Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .
  • Metabolite Profiling: LC-MS identifies degradation products that may skew activity results in long-term assays .
  • Computational Modeling: Molecular dynamics simulations predict binding affinities to reconcile discrepancies in enzyme inhibition data .

Q. What advanced techniques optimize multi-step synthesis for higher yields?

  • Methodological Answer:

  • Flow Chemistry: Continuous reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., cyclization) .
  • Microwave-Assisted Synthesis: Accelerates condensation steps (e.g., 30 minutes vs. 12 hours conventional) with precise temperature control .
  • DoE (Design of Experiments): Statistical optimization of variables (e.g., catalyst loading, solvent ratio) maximizes yield and purity .

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